Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClFN₂O₂ and a molecular weight of 288.75 g/mol . It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a fluorinated pyrrolidine ring, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-fluoropyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((3-chloropyrrolidin-3-yl)methyl)carbamate hydrochloride
- Benzyl ((3-bromopyrrolidin-3-yl)methyl)carbamate hydrochloride
- Benzyl ((3-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride
Uniqueness
Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is unique due to the presence of the fluorine atom in the pyrrolidine ring. This fluorination enhances its chemical stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C13H18ClFN2O2 |
---|---|
Molecular Weight |
288.74 g/mol |
IUPAC Name |
benzyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-13(6-7-15-9-13)10-16-12(17)18-8-11-4-2-1-3-5-11;/h1-5,15H,6-10H2,(H,16,17);1H |
InChI Key |
MHFRYWIDLMGYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.